N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
“N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is a chemical compound with the CAS Number: 1384430-25-4 . It has a molecular weight of 234.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.2ClH/c1-6-11-8-4-3-7 (10-2)5-9 (8)12-6;;/h3-5,10H,1-2H3, (H,11,12);2*1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.13 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Properties
The synthesis and structural properties of related heterocyclic compounds have been extensively studied. For example, the reaction of chloral with substituted anilines to produce various intermediates showcases a pathway that might be related to or provide insights into the handling and reactivity of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. High-resolution spectroscopic analysis and computational calculations offer a deep dive into the conformation and properties of these products (Issac & Tierney, 1996).
Chemical Variability and Complex Formation
The chemistry of benzodiazoles, including those related to N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride, demonstrates fascinating variability. Studies on 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs highlight the preparation, properties, and potential applications of these compounds, including their spectroscopic characteristics, structures, and biological activities. This suggests avenues for exploring the scientific applications of the chemical (Boča, Jameson, & Linert, 2011).
Role in Curing Parameters and Toxicity Studies
The role of tertiary aromatic amines, which could be structurally or functionally related to N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride, in the curing of acrylic resins has been reviewed. This includes discussions on the kinetics, mechanism, and potential biomedical applications of these systems, offering a perspective on how N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride might be studied or applied in similar contexts (Vázquez, Levenfeld, & Román, 1998).
Modern Synthetic Approaches
Recent advances in the synthesis and transformations of benzothiazole derivatives, which share a core structure with N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride, outline the development of new drugs and materials. These approaches offer a template for considering how N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride could be synthesized or modified for various applications, emphasizing green chemistry principles and atom economy (Zhilitskaya, Shainyan, & Yarosh, 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N,2-dimethyl-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-11-8-4-3-7(10-2)5-9(8)12-6;;/h3-5,10H,1-2H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHFAVXRAIOKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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